3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a chemical compound with a complex structure that includes a bicyclic octane core and a fluorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding sulfides.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfanyl group may play a crucial role in binding to these targets, while the bicyclic octane core provides structural stability. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
Piperazines: These compounds have a similar bicyclic structure and are used in medicinal chemistry.
Uniqueness
3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorophenyl sulfanyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQZWXZFAKXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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